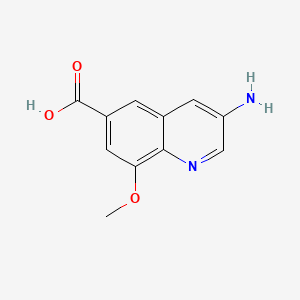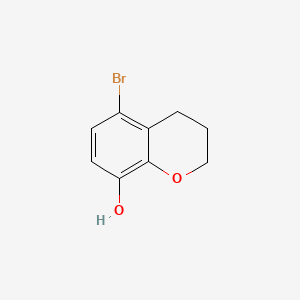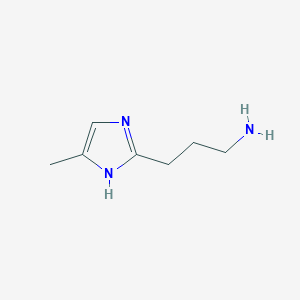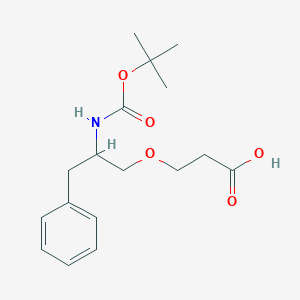![molecular formula C6H5N3O2 B13931726 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione CAS No. 412338-42-2](/img/structure/B13931726.png)
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both pyrrole and pyridazine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of hydrazine derivatives with maleic anhydride can lead to the formation of the desired pyridazine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a similar fused ring system, known for its potential antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and have been studied for their inhibitory activities against various biological targets.
Uniqueness
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione stands out due to its unique combination of pyrrole and pyridazine rings, which provides a distinct scaffold for chemical modifications and biological evaluations
Propiedades
Número CAS |
412338-42-2 |
|---|---|
Fórmula molecular |
C6H5N3O2 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
3,6-dihydro-2H-pyrrolo[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-1-7-2-4(3)6(11)9-8-5/h1-2,7H,(H,8,10)(H,9,11) |
Clave InChI |
HMOXFXCFXPXAEI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN1)C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)




